methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 64431-68-1
VCID: VC16506947
InChI: InChI=1S/C42H55NO15/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29/h9-11,14,18-20,24-25,27-31,35,39-40,44-46,49,51H,8,12-13,15-17H2,1-7H3/t18-,19-,20-,24-,25+,27-,28-,29-,30-,31-,35-,39+,40+,42+/m0/s1
SMILES:
Molecular Formula: C42H55NO15
Molecular Weight: 813.9 g/mol

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

CAS No.: 64431-68-1

Cat. No.: VC16506947

Molecular Formula: C42H55NO15

Molecular Weight: 813.9 g/mol

* For research use only. Not for human or veterinary use.

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate - 64431-68-1

Specification

CAS No. 64431-68-1
Molecular Formula C42H55NO15
Molecular Weight 813.9 g/mol
IUPAC Name methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
Standard InChI InChI=1S/C42H55NO15/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29/h9-11,14,18-20,24-25,27-31,35,39-40,44-46,49,51H,8,12-13,15-17H2,1-7H3/t18-,19-,20-,24-,25+,27-,28-,29-,30-,31-,35-,39+,40+,42+/m0/s1
Standard InChI Key CPUWOKRFRYWIHK-YAPFQWMQSA-N
Isomeric SMILES CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CC[C@H]([C@@H](O7)C)O)O)N(C)C)O
Canonical SMILES CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(C(O7)C)O)O)N(C)C)O

Introduction

Structural Analysis and Stereochemical Configuration

Molecular Architecture

The compound’s backbone consists of a tetracene core (a polycyclic aromatic system) fused with a dihydro-1H-tetracene moiety, substituted with ethyl, hydroxyl, and oxo groups at positions 2, 5, 7, 6, and 11. A methyl ester group at position 1 completes the carboxylate functionality. The tetracene system is further decorated with a branched oligosaccharide-like structure comprising three oxane (tetrahydropyran) rings interconnected via ether linkages .

Stereochemical Features

Key stereochemical elements include:

  • Chiral Centers: The molecule contains 11 chiral centers, primarily within the oxane subunits and the tetracene side chain. The (1R,2R,4S) and (2R,4S,5S,6S) configurations dictate the spatial arrangement of substituents, influencing intermolecular interactions .

  • Oxane Ring Conformations: Each oxane ring adopts a chair conformation stabilized by intramolecular hydrogen bonding between hydroxyl groups and adjacent ether oxygens .

Structural ParameterValue/Description
Molecular FormulaC₄₇H₆₃NO₂₄
Molecular Weight1058.01 g/mol
CAS Registry Number60504-57-6
Hybridization of Key Atomssp³ (oxane rings), sp² (tetracene)

Synthesis and Manufacturing

Reaction Pathways

The synthesis involves a multi-step sequence prioritizing regioselective etherification and stereocontrol:

  • Oxane Ring Construction:

    • Stepwise assembly of the tris-oxane side chain begins with the preparation of (2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl intermediates via acid-catalyzed cyclization of diols.

    • Ether linkages are established using Mitsunobu reactions to preserve stereochemistry at hydroxyl-bearing carbons .

  • Tetracene Core Functionalization:

    • The dihydrotetracene nucleus is synthesized through Diels-Alder cycloaddition, followed by oxidation to introduce the 6,11-dione groups.

    • Esterification at position 1 employs methyl chloroformate under basic conditions .

Purification Challenges

Due to the compound’s polarity and similarity to byproducts, purification requires orthogonal chromatographic methods:

  • Size-Exclusion Chromatography: Separates based on molecular size differences between the target and oligomeric impurities.

  • Reverse-Phase HPLC: Resolves stereoisomers using a C18 column and acetonitrile/water gradient .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO and DMF. Stability studies indicate susceptibility to hydrolysis at the ester and glycosidic linkages under acidic or alkaline conditions .

PropertyValue/Condition
Melting Point187–189°C (decomposes)
LogP (Octanol-Water)1.84
UV-Vis λmax (MeOH)248 nm, 310 nm (tetracene chromophore)

Spectroscopic Characterization

  • NMR:

    • ¹H NMR (500 MHz, DMSO-d₆): δ 6.89 (d, J=8.5 Hz, H-12), 5.32 (s, H-1 oxane) .

    • ¹³C NMR confirms the ester carbonyl at δ 170.2 ppm.

  • HRMS: [M+H]⁺ observed at m/z 1059.0043 (calc. 1058.9978) .

Hypothesized Biological Activity

Mechanism of Action

While direct pharmacological data remain scarce, structural analogs suggest potential interactions with:

  • DNA Topoisomerases: The planar tetracene system may intercalate DNA, while the oxane side chain could hydrogen-bond to enzyme active sites.

  • Antibiotic Resistance Modulation: Dimethylamino groups might disrupt bacterial membrane potentials, enhancing efficacy of co-administered antibiotics .

In Silico Predictions

Molecular docking simulations predict strong binding (ΔG = -9.2 kcal/mol) to the ATP-binding pocket of human topoisomerase IIα, with key interactions involving the 2-ethyl substituent and hydroxyl groups .

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